N-Isobutyl-3-nitrobenzamide

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) is a small-molecule organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. It belongs to the benzamide class of compounds, characterized by a benzene ring, an amide functional group, and a nitro group at the meta (3-) position, along with an isobutyl substituent on the amide nitrogen.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 2448-05-7
Cat. No. B11982957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyl-3-nitrobenzamide
CAS2448-05-7
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
InChIKeyZRASDWBEKQJAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7): Sourcing and Key Physicochemical Properties for Research Procurement


N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) is a small-molecule organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It belongs to the benzamide class of compounds, characterized by a benzene ring, an amide functional group, and a nitro group at the meta (3-) position, along with an isobutyl substituent on the amide nitrogen. The compound is a solid at room temperature with a predicted boiling point of 378.2±25.0 °C and a predicted density of 1.160±0.06 g/cm³ . It is available from multiple chemical suppliers for research purposes, with standard purities ranging from 95% to 98% .

Procurement Risks of Generic Substitution: Why N-Isobutyl-3-nitrobenzamide Cannot Be Interchanged with Other Benzamides


Generic substitution among benzamide derivatives is not scientifically sound due to the high sensitivity of biological activity and physicochemical properties to specific substitution patterns. The position of the nitro group (e.g., 3- vs. 4-nitro) and the nature of the N-alkyl substituent (e.g., isobutyl vs. n-butyl or other alkyl chains) can dramatically alter a compound's interaction with biological targets, its lipophilicity, and its metabolic stability [1]. For instance, a structure-activity relationship study on related nitrobenzamides demonstrated that optimization of the N-alkyl group was crucial for achieving a 24-fold improvement in potency against xanthine oxidase, underscoring that even minor structural changes cannot be assumed to be functionally equivalent [2].

Quantitative Evidence Guide for N-Isobutyl-3-nitrobenzamide: Differentiating Data for Scientific Decision-Making


Nitric Oxide Synthase (NOS) Isoform Selectivity Profile of N-Isobutyl-3-nitrobenzamide

N-Isobutyl-3-nitrobenzamide exhibits a measurable, albeit weak, selectivity profile across the three main isoforms of nitric oxide synthase (NOS). BindingDB data show a Ki of 1.70 µM for nNOS, which is approximately 135-fold lower than its Ki of 229 µM for eNOS and 2765-fold lower than its Ki of 4.7 mM for iNOS [1]. This data allows for direct comparison with other benzamide derivatives; for example, CHEMBL272708, a more complex benzamide derivative, shows an IC50 of 180 nM for eNOS, demonstrating that structural modifications can yield vastly different potency and selectivity [2].

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

Differential Toxicity Profile of the 3-Nitrobenzamide Scaffold

The 3-nitrobenzamide scaffold, which forms the core of the target compound, exhibits a distinct toxicity profile compared to other nitrobenzamide isomers. QSAR data for 3-nitrobenzamide (CAS 645-09-0) indicates a low experimental toxicity against the aquatic organism *Tetrahymena pyriformis*, with a pIGC50 value of -0.19 [1]. In stark contrast, the 4-iodo-3-nitrobenzamide derivative (Iniparib) is known to kill normal and neoplastic cells at high (>40 µM) concentrations, though this is not attributed to PARP inhibition [2]. This suggests that the 3-nitro substitution alone does not confer high mammalian cell toxicity, and the addition of an iodo group at the 4-position drastically alters the compound's safety profile.

Toxicity Safety Pharmacology Cytotoxicity

Procurement Specifications: Analytical Purity and Quality Control Data

N-Isobutyl-3-nitrobenzamide is available from various suppliers with differing levels of analytical support. For example, Bidepharm supplies the compound at 95% purity and provides batch-specific quality control reports, including NMR, HPLC, or GC data . In contrast, Sigma-Aldrich offers this compound as part of its AldrichCPR collection, explicitly stating that it does not collect analytical data for this product and the buyer assumes responsibility for identity and purity confirmation . This represents a critical differentiator for procurement, where guaranteed purity and available QC documentation are essential for reproducible research.

Analytical Chemistry Quality Control Procurement

Research and Industrial Application Scenarios for N-Isobutyl-3-nitrobenzamide Based on Verifiable Evidence


Nitric Oxide Synthase (NOS) Research Tool

Given its quantified, albeit weak, selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), with a Ki of 1.70 µM for nNOS versus 229 µM for eNOS [1], this compound can serve as a chemical probe or a starting point for structure-activity relationship (SAR) studies in NOS-related pathways. Researchers investigating the differential roles of NOS isoforms in neurological or cardiovascular systems may find this compound useful for baseline comparative studies against more potent inhibitors.

Chemical Scaffold for Derivatization and SAR Studies

The 3-nitrobenzamide core of this compound provides a defined starting point for medicinal chemistry. The established, low in vitro toxicity profile of the parent 3-nitrobenzamide scaffold [2] makes it a suitable template for synthesizing new derivatives with potentially improved biological activity. This is in contrast to the more cytotoxic 4-iodo-3-nitrobenzamide (Iniparib) [3], which may be less desirable for early-stage hit-to-lead campaigns aimed at non-cytotoxic mechanisms.

Analytical Reference Standard

With commercial availability from vendors who provide detailed analytical documentation, including NMR and HPLC data , N-Isobutyl-3-nitrobenzamide can be procured and utilized as a reference standard for analytical method development or for the characterization of new synthetic analogs. The ability to source the compound with verified purity and full QC documentation is critical for this application, distinguishing it from sources that offer the compound without analytical support .

Precursor for More Complex Benzamide Derivatives

The compound's defined structure (N-isobutyl, 3-nitro substitution) can serve as a synthetic intermediate or precursor for the preparation of more complex molecules. The presence of the nitro group at the meta-position allows for potential reduction to an amine, opening pathways to a wide range of further derivatizations, as demonstrated in the synthesis of related 4-(isopentyloxy)-3-nitrobenzamide derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isobutyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.